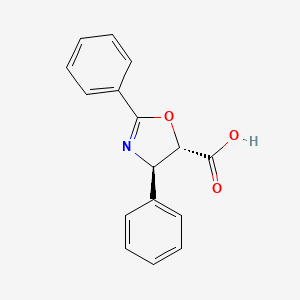

(4R,5S)-2,4-diphenyl-4,5-dihydrooxazole-5-carboxylic acid

CAS No.:

Cat. No.: VC16681407

Molecular Formula: C16H13NO3

Molecular Weight: 267.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H13NO3 |

|---|---|

| Molecular Weight | 267.28 g/mol |

| IUPAC Name | (4R,5S)-2,4-diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylic acid |

| Standard InChI | InChI=1S/C16H13NO3/c18-16(19)14-13(11-7-3-1-4-8-11)17-15(20-14)12-9-5-2-6-10-12/h1-10,13-14H,(H,18,19)/t13-,14+/m1/s1 |

| Standard InChI Key | BPBOFBFRBITMMR-KGLIPLIRSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)[C@@H]2[C@H](OC(=N2)C3=CC=CC=C3)C(=O)O |

| Canonical SMILES | C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC=C3)C(=O)O |

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a 4,5-dihydrooxazole (oxazoline) core, a partially saturated oxazole variant. Key structural elements include:

-

Stereochemistry: The (4R,5S) configuration ensures spatial arrangement critical for biological interactions.

-

Substituents: Two phenyl groups at positions 2 and 4, and a carboxylic acid (-COOH) at position 5 .

-

Heterocyclic Ring: The oxazoline ring (C₃H₅NO) provides rigidity and electronic diversity, influencing reactivity .

Table 1: Key Molecular Data

| Property | Value (Source) | Value (Source ) |

|---|---|---|

| Molecular Formula | C₁₆H₁₅NO₃ | C₁₆H₁₃NO₃ |

| Molecular Weight (g/mol) | 285.29 | 267.28 |

| CAS Registry Number | 849831-77-2 | 849831-77-2 |

Physicochemical Properties

Stability and Reactivity

-

Acid-Base Behavior: The carboxylic acid group (pKa ~2–3) enables salt formation under basic conditions, enhancing solubility .

-

Thermal Stability: Decomposition above 200°C is typical for oxazoline derivatives, though specific data for this compound are lacking.

-

Stereochemical Influence: The (4R,5S) configuration reduces ring strain compared to alternative stereoisomers, improving stability.

Spectroscopic Characterization

-

NMR: H NMR would show signals for phenyl protons (δ 7.2–7.5 ppm), oxazoline ring protons (δ 4.0–5.5 ppm), and carboxylic acid protons (δ 10–12 ppm).

-

Mass Spectrometry: Expected molecular ion peaks at m/z 285.29 (C₁₆H₁₅NO₃) or 267.28 (C₁₆H₁₃NO₃), depending on hydration .

Applications in Medicinal Chemistry

Role in Paclitaxel Synthesis

Paclitaxel, a microtubule-stabilizing chemotherapeutic, incorporates a complex side chain critical for activity. (4R,5S)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid serves as a precursor to this side chain, contributing to:

-

Enhanced Solubility: The carboxylic acid group facilitates formulation modifications.

-

Target Binding: Stereochemistry aligns with tubulin’s hydrophobic binding pocket, improving affinity.

Challenges and Future Directions

Synthetic Optimization

Current methods yield moderate quantities, necessitating:

-

Catalytic Asymmetric Synthesis: To improve enantiomeric excess (ee) and reduce waste.

-

Continuous Flow Systems: For scalable production, as suggested by .

Biological Evaluation

Despite its role in paclitaxel synthesis, the compound’s standalone bioactivity remains unexplored. Future studies should assess:

-

Cytotoxicity: Against cancer cell lines.

-

Enzymatic Interactions: With targets like cyclooxygenase or histone deacetylases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume